molecular formula C20H14ClFN2O4S B2944384 4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine CAS No. 862799-08-4

4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

Cat. No. B2944384
CAS RN: 862799-08-4
M. Wt: 432.85
InChI Key: YSVNMQYXFWSABV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features, including a chlorophenyl group, a fluorophenyl group, a furan ring, an oxazole ring, and an amine group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing nature of the sulfonyl, chloro, and fluoro groups could have significant effects on the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the sulfonyl, chloro, and fluoro groups, as well as the nucleophilic amine group. It could potentially undergo a variety of reactions, including nucleophilic substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the polarizable halogen atoms could impact its solubility and reactivity .

Scientific Research Applications

Synthesis and Luminescence Properties

One study highlights the synthesis of derivatives similar to the compound , focusing on their spectral and luminescence properties. These compounds exhibit salvation fluorochromia in polar solvents, with some showing a Stokes shift exceeding 200 nm, indicating their potential as fluorescent molecular probes for various applications, including biological studies and material sciences (Fedyunyaeva & Shershukov, 1993).

Antiviral Activity

Another area of research involves the synthesis of sulfonamide derivatives with potential antiviral properties. These compounds, including those structurally related to "4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine", have been evaluated for their anti-tobacco mosaic virus activity, showcasing the potential for developing new antiviral agents (Chen et al., 2010).

Proton Conductivity and Material Properties

The research also extends to the synthesis and properties of novel materials, such as aromatic poly(ether sulfone)s and multiblock copolymers, that contain groups similar to those in the compound of interest. These materials exhibit high thermal stability, good solubility, and proton conductivity, making them suitable for applications in fuel cells and as proton exchange membranes (Tigelaar et al., 2009), (Ghassemi et al., 2004).

Synthesis and Derivatization

Furthermore, the synthesis and derivatization of related sulfonylthiophene and furan sulfonamides have been explored, leading to the preparation of novel compounds with potential for further chemical modification and application in diverse fields such as materials science and pharmaceuticals (Hartman & Halczenko, 1990).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and testing of its biological activity .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c21-13-7-9-15(10-8-13)29(25,26)20-19(23-12-14-4-3-11-27-14)28-18(24-20)16-5-1-2-6-17(16)22/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNMQYXFWSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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